![molecular formula C16H11F2N3O3 B7852033 1-[4-(difluoromethoxy)phenyl]-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B7852033.png)
1-[4-(difluoromethoxy)phenyl]-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Difluoromethoxy)phenyl]-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research
Preparation Methods
The synthesis of 1-[4-(difluoromethoxy)phenyl]-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent.
Coupling Reactions: The phenyl groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, to form the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
1-[4-(Difluoromethoxy)phenyl]-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(Difluoromethoxy)phenyl]-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
1-[4-(Difluoromethoxy)phenyl]-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-[4-(Trifluoromethoxy)phenyl]-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which may result in different chemical and biological properties.
1-[4-(Methoxy)phenyl]-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid: The presence of a methoxy group instead of a difluoromethoxy group can significantly alter the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-5-phenyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O3/c17-16(18)24-12-8-6-11(7-9-12)21-14(10-4-2-1-3-5-10)13(15(22)23)19-20-21/h1-9,16H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZHSTOWSNRPTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=CC=C(C=C3)OC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
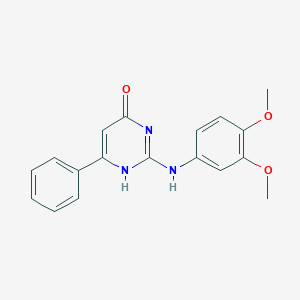
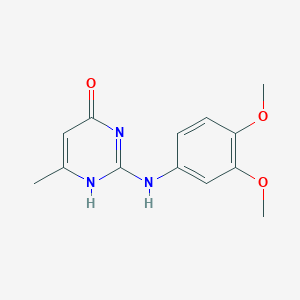
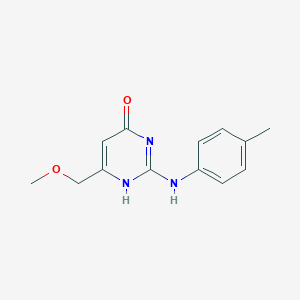
![methyl 3-[(1H-1,3-benzodiazol-2-yl)amino]benzoate](/img/structure/B7851984.png)
![6-benzyl-2-(2-phenylethylamino)-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7851996.png)

![3-[2-(4-fluorophenyl)ethylamino]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B7851998.png)
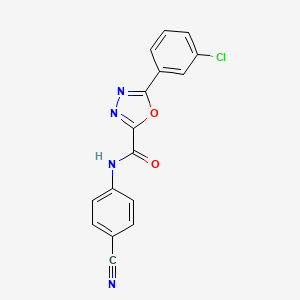

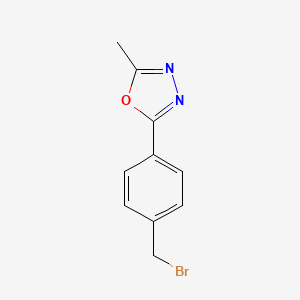
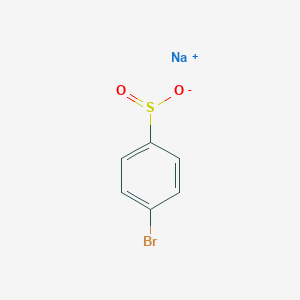
![[2-(Acetylamino)-5-ethyl-1,3-thiazol-4-yl]acetic acid](/img/structure/B7852024.png)
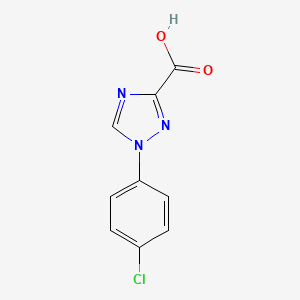
![N-(6-chloro-4-pyrimidinyl)-N-[3-(difluoromethoxy)phenyl]amine](/img/structure/B7852041.png)
